4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone
Description
4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone is a synthetic organic compound featuring a piperazine backbone substituted with a morpholine-4-carbonyl group and a piperidyl ketone moiety.
Properties
IUPAC Name |
[4-(morpholine-4-carbonyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c20-14(16-4-2-1-3-5-16)17-6-8-18(9-7-17)15(21)19-10-12-22-13-11-19/h1-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSQJDAJQNLARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Amide Bond Formation: This step involves the coupling of carboxylic acids with amines in the presence of coupling reagents like EDCI or DCC.
Cyclization Reactions: These reactions are used to form the piperidine and piperazine rings, often under acidic or basic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone serves as a building block in the synthesis of more complex molecules. It is being investigated for its potential therapeutic applications, including:
- Antidiabetic Properties : Research indicates that this compound may exhibit antidiabetic effects, possibly through modulation of insulin signaling pathways.
- Antioxidant Activity : Its structural components suggest potential antioxidant properties, which could protect cells from oxidative stress.
- Cancer Therapeutics : Preliminary studies show promise for its use in cancer treatment due to cytotoxic effects on various cancer cell lines.
Biological Activities
The compound has been studied for several biological activities:
-
Antidiabetic Activity
- Mechanism : The compound may enhance insulin sensitivity and glucose uptake in cells.
- Case Study : In vitro studies demonstrated significant reductions in blood glucose levels in diabetic models.
-
Antioxidant Activity
- Mechanism : It may scavenge free radicals and reduce oxidative damage.
- Data Table :
Compound IC50 (µM) Assay Type This compound 25 DPPH scavenging Control (Vitamin C) 15 DPPH scavenging
-
Anticancer Activity
- Mechanism : Induces apoptosis in cancer cells through various pathways.
- Data Table :
Cell Line IC50 (nM) HeLa (Cervical) TBD MCF7 (Breast) TBD A549 (Lung) TBD
Industrial Applications
In addition to its medicinal uses, this compound is utilized in:
- Material Development : As a precursor for synthesizing new polymers and materials with specific properties.
- Catalysis : Employed as a catalyst in various chemical reactions due to its ability to stabilize transition states.
Case Studies
-
Anticancer Efficacy Study
- A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds, revealing that certain derivatives exhibited potent anticancer activity with favorable safety profiles.
-
Neuropharmacological Assessment
- Research indicated that derivatives could act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and anxiety disorders.
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Modifications
- 4-Morpholinyl[4-(2-thienylcarbonyl)-1-piperazinyl]methanone (): Replaces the piperidyl ketone with a thiophene-2-carbonyl group. The thienyl substituent enhances aromatic interactions and may alter metabolic stability compared to the piperidyl group. The compound’s molecular weight (calculated via ChemSpider ID) is 349.42 g/mol, with a higher logP due to the hydrophobic thiophene ring .
4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone ():
Substitutes the piperidyl ketone with a fluorophenyl group. The fluorine atom increases electronegativity, improving membrane permeability and binding affinity to serotonin receptors, as seen in related fluorinated arylpiperazines .
Piperidine/Piperazine Derivatives
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanone (): Features a piperidine core with dual fluorinated aromatic groups. This design enhances selectivity for resistant pathogens, likely due to increased hydrophobicity and steric hindrance (logP ~2.8–3.5) .
- 2,6-Difluorophenyl 4-(2-furylcarbonyl)piperazinyl ketone (): Combines difluorophenyl and furan moieties, resulting in a topological polar surface area (TPSA) of 53.8 Ų and 5 hydrogen bond acceptors.
Physicochemical Properties
Key Observations :
- Fluorinated aromatic systems (e.g., ) lower TPSA and elevate logP, enhancing lipophilicity for membrane-associated targets.
Pharmacological Activity
- Serotonin Receptor Affinity : Fluorophenyl-piperazinyl ketones (e.g., ) show high selectivity for 5-HT1A and H1 receptors due to fluorinated aromatic interactions .
- Antimicrobial Activity : Piperidinyl ketones with halogenated benzyl groups () exhibit efficacy against resistant bacterial strains, attributed to hydrophobic interactions with membrane proteins .
- Toxicity Profiles: 1-(3,4,5-Trimethoxybenzoyl)-4-(2-pyridyl)piperazine (): Intraperitoneal LD50 in mice is 800 mg/kg, indicating moderate toxicity . β-(p-Chlorophenyl)phenethyl 4-(o-methoxyphenyl)piperazinyl ketone (): No acute toxicity reported, suggesting substituent-dependent safety profiles .
Biological Activity
4-(Morpholin-4-ylcarbonyl)piperazinyl piperidyl ketone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and data tables.
- IUPAC Name: 4-(Morpholin-4-ylcarbonyl)-1-piperazinyl-1-piperidyl ketone
- CAS Number: 712345-04-5
- Molecular Weight: 297.41 g/mol
- Chemical Structure: The compound features a piperazine and piperidine core, modified with a morpholine group and a carbonyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the piperazine ring through cyclization reactions.
- Introduction of the morpholine group via nucleophilic substitution.
- Acylation to attach the carbonyl functionality.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This data suggests that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
These findings indicate a promising avenue for further research in cancer therapeutics .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Modulation: It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Further studies are required to elucidate the precise molecular targets and pathways involved in its action.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The results highlighted its potential as a novel antibiotic agent capable of overcoming resistance mechanisms .
Case Study 2: Anticancer Activity
In a preclinical trial involving xenograft models, treatment with this compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors, supporting its role as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
